トロピフェキソール

概要

説明

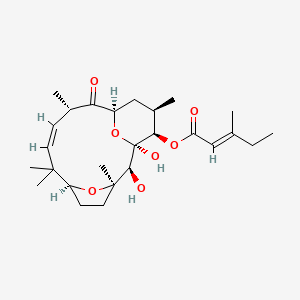

Tropifexor is an investigational drug that acts as an agonist of the farnesoid X receptor. It was discovered by researchers from Novartis and the Genomics Institute of the Novartis Research Foundation. Tropifexor is primarily being developed for the treatment of cholestatic liver diseases and nonalcoholic steatohepatitis .

科学的研究の応用

Tropifexor has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

トロピフェキソールは、胆汁酸代謝とシグナル伝達を調節する核内受容体であるファルネソイドX受容体のアゴニストとして作用することにより、その効果を発揮します。活性化されると、ファルネソイドX受容体は胆汁酸の合成を阻害し、胆汁酸の抱合、輸送、および排泄を増加させます。これは、胆汁酸蓄積の有害な影響から肝臓を保護するのに役立ちます . トロピフェキソールは、特に胆汁酸輸出ポンプと小型ヘテロダイマーパートナー遺伝子の発現を上方制御し、シトクロムP450 8B1を下方制御します .

6. 類似の化合物との比較

トロピフェキソールは、その高い効力と選択性のために、ファルネソイドX受容体アゴニストの中でユニークです。類似の化合物には以下が含まれます。

オベチコール酸: 原発性胆汁性胆管炎と非アルコール性脂肪性肝炎の治療に使用される別のファルネソイドX受容体アゴニスト.

シロフェキソール: 肝疾患治療において同様の用途を持つ非ステロイド性ファルネソイドX受容体アゴニスト.

ニデュフェキソール: ノバルティス社が開発した別のファルネソイドX受容体アゴニストであり、トロピフェキソールとは異なる構造モチーフを持っています.

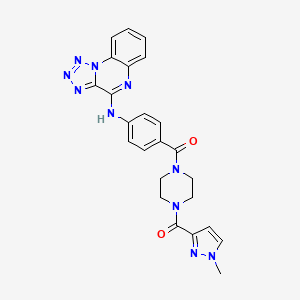

トロピフェキソールは、二環性ノルトロピン置換ベンゾチアゾールカルボン酸部分を有するユニークな化学構造を持つため、その高い効力と選択性に貢献しています .

生化学分析

Biochemical Properties

Tropifexor interacts with the farnesoid X receptor (FXR), acting as an agonist . It has been shown to upregulate the FXR target genes, BSEP and SHP, and down-regulate CYP8B1 . Its EC50 for FXR is between 0.2 and 0.26 nM depending on the biochemical assay .

Cellular Effects

Tropifexor has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause a 26–72% reduction in γ-glutamyltransferase (GGT) from baseline at 30- to 150-μg doses .

Molecular Mechanism

The molecular mechanism of Tropifexor involves its binding to the farnesoid X receptor (FXR), acting as an agonist . The crystal structure of the FXR/Tropifexor complex has been determined at 2.7 Å resolution to explain the molecular mechanism of Tropifexor bound to FXR-LBD .

Temporal Effects in Laboratory Settings

Tropifexor has shown robust and dose-dependent reductions in hepatic fat and alanine aminotransferase compared to placebo at 12 weeks . Full 48-week biopsy data from the study are expected to provide more information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, higher doses of Tropifexor (140 μg and 200 μg) resulted in improvements in several key biomarkers of NASH, including hepatic fat fraction, alanine aminotransferase, and body weight, with favorable safety after 12 weeks of treatment .

Metabolic Pathways

Tropifexor is predominantly eliminated via metabolism with >68% of the dose recovered as metabolites in excreta . Oxidative metabolism is the major clearance pathway of Tropifexor . Metabolites containing multiple oxidative modifications and combined oxidation and glucuronidation were also observed in human excreta .

Transport and Distribution

Tropifexor is transported and distributed within cells and tissues through its interaction with the farnesoid X receptor (FXR) . Activation of FXR inhibits bile acid synthesis and increases bile acid conjugation, transport, and excretion, thereby protecting the liver from the harmful effects of bile accumulation .

Subcellular Localization

The subcellular localization of Tropifexor is primarily within the liver cells, where it interacts with the farnesoid X receptor (FXR) . This interaction influences the transcription of various genes in the liver, helping maintain cholesterol/bile acid balance, decrease hepatic gluconeogenesis, and alleviate certain liver diseases .

準備方法

トロピフェキソールの合成は、二環性ノルトロピン置換ベンゾチアゾールカルボン酸部分を有するコア構造の調製から始まる、いくつかの段階を含みます。合成経路は通常、以下の段階を含みます。

ベンゾチアゾールコアの形成: これは、2-アミノチオフェノールとカルボン酸誘導体の反応によってベンゾチアゾール環を形成します。

イソキサゾール環の導入: これは、ベンゾチアゾール誘導体を適切なイソキサゾール前駆体と反応させることによって達成されます。

シクロプロピルおよびトリフルオロメトキシ置換: これらの基は、特定の置換反応によって導入され、トロピフェキソールの最終構造が得られます.

トロピフェキソールの工業生産方法は広く文書化されていませんが、高い収率と純度を確保し、大規模生産のためにスケーラブルにするために、合成経路の最適化が含まれる可能性があります。

化学反応の分析

トロピフェキソールは、以下を含むいくつかの種類の化学反応を受けます。

これらの反応で使用される一般的な試薬と条件には、酸化のためのシトクロムP450酵素と、グルクロン酸抱合のためのウリジン二リン酸グルクロン酸転移酵素が含まれます。これらの反応から生成される主要な生成物は、トロピフェキソールの酸化およびグルクロン酸抱合代謝物です .

4. 科学研究アプリケーション

トロピフェキソールは、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究アプリケーションを持っています。

類似化合物との比較

Tropifexor is unique among farnesoid X receptor agonists due to its high potency and selectivity. Similar compounds include:

Obeticholic acid: Another farnesoid X receptor agonist used for the treatment of primary biliary cholangitis and nonalcoholic steatohepatitis.

Cilofexor: A nonsteroidal farnesoid X receptor agonist with similar applications in liver disease treatment.

Tropifexor stands out due to its unique chemical structure, which includes a bicyclic nortropine-substituted benzothiazole carboxylic acid moiety, contributing to its high potency and selectivity .

特性

IUPAC Name |

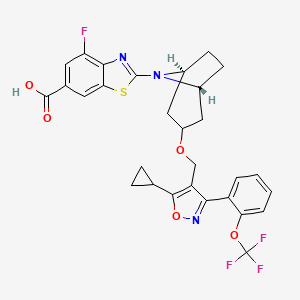

2-[(1R,5S)-3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38)/t16-,17+,18? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLOOGHLKSNNEK-JWTNVVGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C3=NC4=C(C=C(C=C4S3)C(=O)O)F)OCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25F4N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001100225 | |

| Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383816-29-2 | |

| Record name | Tropifexor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383816292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROPIFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMZ08KM76Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione](/img/structure/B611405.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)